6-Chloro-2-methyl-1h-indole-5-carboxylic acid
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Overview
Description
6-Chloro-2-methyl-1h-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Chloro-2-methyl-1h-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
6-Chloro-2-methyl-1h-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
6-Chloro-2-methyl-1h-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Medicine: The compound is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1h-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative .
Comparison with Similar Compounds
6-Chloro-2-methyl-1h-indole-5-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Methyl indole-5-carboxylate: A substrate for indigoid generation and other chemical reactions.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research and industrial applications.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-6-3-7(10(13)14)8(11)4-9(6)12-5/h2-4,12H,1H3,(H,13,14) |
InChI Key |
ZOKNNTHGXKIWSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)Cl)C(=O)O |
Origin of Product |
United States |
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